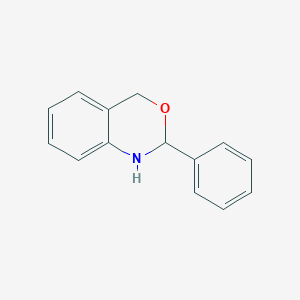

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Description

Properties

CAS No. |

82085-86-7 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-phenyl-2,4-dihydro-1H-3,1-benzoxazine |

InChI |

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-15-13-9-5-4-8-12(13)10-16-14/h1-9,14-15H,10H2 |

InChI Key |

ARYGBNYQWOFYJY-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |

Canonical SMILES |

C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine derivatives. For instance, a study synthesized 2-phenyl-4H-benzoxazin-4-one and evaluated its effects on A549 lung cancer cells. The compound demonstrated significant inhibitory effects on cell proliferation through the inhibition of methionyl-tRNA synthetase, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The compound has shown notable antimicrobial properties. Research indicates that derivatives of benzoxazines exhibit activity against various bacterial strains, including Gram-negative bacteria like Salmonella enterica and Klebsiella pneumoniae. These compounds were found to outperform traditional antibiotics such as gentamicin in specific assays . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-Hyperglycemic Effects

Another notable application is in the management of diabetes. Novel benzoxazine-based aglycones have been reported to block glucose uptake in vivo, suggesting their potential use as anti-hyperglycemic agents. This was evidenced by experiments showing inhibition of sodium/glucose cotransporter 1 activity .

Pain Management

Compounds derived from benzoxazines have been explored for their analgesic properties. Some derivatives have shown efficacy in models of postoperative pain and chronic pain conditions by acting as selective agonists for cannabinoid receptors without central nervous system side effects .

Fungicidal Activity

Benzoxazine derivatives are also being investigated for their fungicidal properties against plant pathogens. Certain synthesized compounds exhibited significant activity against various fungi, indicating their potential use in agricultural applications .

Case Studies

Comparison with Similar Compounds

Table 1: Comparison of Benzoxazine Derivatives with Nitrophenyl/Methoxyphenyl Substituents

Ortho-substituted derivatives (e.g., 5k) exhibit lower yields and melting points due to steric hindrance during cyclization . Nitro groups enhance thermal stability, as seen in 5i’s high melting point (156.6–158.5°C), while methoxy groups reduce rigidity .

Tautomeric Behavior vs. Organometallic Analogs

The phenyl group in 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine stabilizes the cyclic tautomer compared to organometallic derivatives. For instance:

- 2-Ferrocenyl analog (1a) : Exhibits a dynamic equilibrium favoring the open-chain form (2a) in solution, attributed to the electron-donating ferrocenyl moiety destabilizing the cyclic structure .

- Re(I)/Mn(I) complexes (6c, 6d): Half-sandwich organometallic groups ([M(η⁵-C₅H₄)(CO)₃]) at position-2 alter electronic distribution, with Mn(I) derivatives showing greater open-chain stabilization due to weaker metal-carbonyl π-backbonding .

Table 2: Tautomeric Equilibrium Trends

Electrochemical Properties

The phenyl group in this compound confers redox stability, whereas ferrocenyl and organometallic derivatives exhibit distinct electrochemical profiles:

Preparation Methods

Mechanochemical Grinding

The solventless synthesis of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine leverages mechanochemical activation to accelerate reaction kinetics. In a representative procedure, equimolar quantities of p-toluidine (0.21 g, 0.001 mol), bisphenol-A (0.23 g, 0.002 mol), and paraformaldehyde (0.12 g, 0.004 mol) are ground in a mortar at ambient temperature, followed by thermal curing at 75°C for 60 minutes or 110°C for 20 minutes. This method eliminates solvent evaporation steps, achieving yields of 71% after recrystallization in ethyl ether. The absence of solvents shifts the reaction mechanism toward a heterogeneous solid-state process, minimizing byproduct formation and reducing energy consumption.

Melt Polycondensation

Melt-phase synthesis involves heating stoichiometric mixtures of primary amines, phenols, and aldehydes to form benzoxazine monomers. For instance, combining aniline (1.86 g, 0.02 mol), bisphenol-A (2.28 g, 0.01 mol), and paraformaldehyde (1.20 g, 0.04 mol) at 110–120°C for 20 minutes yields a clear yellow liquid that solidifies into the target compound upon cooling. This method achieves near-quantitative conversion within 30 minutes, with polymerization inhibitors like hydroquinone optional for stabilizing the monomer.

Table 1: Solventless Synthesis Conditions and Yields

| Reactants | Temperature (°C) | Time (min) | Yield (%) | Purification Method |

|---|---|---|---|---|

| p-Toluidine, Bisphenol-A | 110 | 20 | 71 | Ethyl ether |

| Aniline, Bisphenol-A | 120 | 30 | 85 | None |

| Cyclohexylamine, Phenol | 130 | 15 | 89 | Crystallization |

Continuous Extrusion and Scalable Production

Single-Screw Extruder Systems

Industrial-scale production employs single-screw extruders for continuous synthesis. A mixture of p-toluidine (21 g), bisphenol-A (22.4 g), and paraformaldehyde (12 g) is fed into an extruder operated at 100°C with a residence time of 5–30 minutes. The mechanical shear and temperature gradient facilitate rapid cyclization, yielding 0.5 kg batches with >85% purity. Post-synthesis, the extrudate is pelletized and optionally washed with tetrahydrofuran to remove residual oligomers.

Static Mixer Reactors

Static mixers enable solventless synthesis under laminar flow conditions. A stoichiometric reactant slurry is pumped through a heated static mixer at 110°C, achieving full conversion within 10 minutes. This method is particularly advantageous for heat-sensitive precursors, as precise temperature control minimizes thermal degradation.

Multi-Step Synthesis via Imine Intermediates

Imine Formation and Reduction

An alternative route involves the condensation of salicylaldehyde (1) with benzylamine (2) under solvent-free grinding to form an imine intermediate (3). Subsequent reduction with sodium borohydride yields 2-(aminomethyl)phenol (4), which undergoes cyclization with benzaldehyde to form this compound. This three-step process achieves an overall yield of 51–75%, with recrystallization in ethanol or acetone enhancing purity.

Table 2: Multi-Step Synthesis Performance

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Imine | Salicylaldehyde, Amine | Grinding, 25°C, 5 min | 95 |

| Reduction | Imine, NaBH4 | Methanol, 0°C, 30 min | 90 |

| Cyclization | Aminomethyl phenol | Benzaldehyde, 80°C | 70 |

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Solventless thermal methods offer the shortest reaction times (15–30 minutes) and highest yields (70–89%), making them ideal for industrial applications. Continuous extrusion systems further enhance throughput, though initial capital costs are higher. In contrast, multi-step synthesis provides structural flexibility but suffers from cumulative yield losses and longer processing times.

Purity and Byproduct Management

Melt-phase reactions generate minimal byproducts due to the absence of solvent-induced side reactions. However, oligomer formation (<10%) necessitates post-synthesis purification via solvent washing or fractional distillation. Imine-mediated routes produce hydrolytic byproducts during cyclization, requiring careful pH control.

Purification and Characterization Techniques

Recrystallization and Solvent Washing

Crude benzoxazine products are purified using ethyl ether, ethyl acetate, or acetone, with recrystallization temperatures optimized at 0–5°C to maximize yield. For lab-scale preparations, column chromatography (silica gel, hexane/ethyl acetate eluent) resolves monomeric and oligomeric fractions.

Q & A

Q. What are the common synthesis methods for 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine, and how can reaction conditions be optimized?

The synthesis typically involves a Mannich condensation reaction using a phenol derivative, formaldehyde, and a primary amine. Key methods include:

- Solvent-based synthesis : Toluene or ethanol as solvents under reflux (yields: 60–85%) .

- Solvent-free synthesis : Melt polymerization at 100–120°C reduces environmental impact but requires precise stoichiometric control of paraformaldehyde to avoid side reactions .

- Multi-component reactions (MCRs) : For derivatives, TiO₂ nanocatalysts or I₂/TBHP systems improve efficiency under mild conditions (e.g., 70°C, 2 hours) .

Q. Optimization Strategies :

Q. How do structural modifications (e.g., side-chain functionalization) impact the reactivity of benzoxazine monomers?

Functional groups like allyl, hydroxyl, or silicon moieties alter polymerization kinetics and final polymer properties:

- Allyl groups : Enable thiol-ene click chemistry for post-polymerization modifications, enhancing crosslinking density .

- Hydroxyl groups : Increase hydrogen bonding, raising glass transition temperatures (Tg) by 10–15°C .

- Siloxane linkages : Improve thermal stability (5–10% higher char yield at 800°C) and reduce brittleness .

Methodological Tip : Characterize modifications via <sup>1</sup>H NMR (e.g., oxazine ring protons at 4.5–5.3 ppm) and FTIR (C-O-C stretching at 1,235 cm⁻¹) .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in thermal stability data for polybenzoxazines?

Discrepancies in decomposition temperatures (300–400°C) often arise from curing conditions or impurities:

- Isoconversional kinetic analysis (e.g., Friedman method) : Differentiates degradation mechanisms (e.g., chain scission vs. crosslinking) .

- Controlled curing : Post-cure at 200–220°C for 2 hours eliminates residual monomers, improving consistency in TGA results .

- Hybrid systems : Incorporating POSS (polyhedral oligomeric silsesquioxane) increases onset degradation temperature by 40–60°C via nanocomposite formation .

Q. How can copolymerization strategies address brittleness in polybenzoxazine thermosets?

Brittleness stems from high crosslink density. Solutions include:

- Main-chain benzoxazine oligomers (MCBOs) : Blend with diallyl-functionalized monomers (e.g., BA-a) to enhance toughness (impact strength +30%) without sacrificing Tg.

- Elastomer blending : 10–20 wt% polybutadiene reduces flexural modulus by 15–20% while maintaining flame retardancy (UL-94 V-0) .

- Bio-based copolymers : Cardanol-derived benzoxazines introduce flexible aliphatic chains, lowering storage modulus (from 3.2 GPa to 1.8 GPa) .

Q. Synthetic Protocol :

Synthesize MCBOs via Schiff-base chemistry (e.g., BA-ddm) .

Cure at 180°C for 1 hour, followed by 220°C for 2 hours.

Q. What methodologies enable green synthesis of benzoxazine monomers with reduced environmental impact?

- Solventless mechanochemistry : Ball-milling reduces energy consumption by 50% compared to reflux methods .

- Bio-derived amines : Furfurylamine from renewable sources lowers polymerization temperature (ΔT = –25°C) via cooperative ring-opening .

- Water-based suspensions : Achieve 70–80% yield with SDS surfactant, minimizing VOC emissions .

Q. Analytical Validation :

Key Research Gaps

- Mechanistic studies : Role of residual solvents in accelerating hydrolysis of oxazine rings.

- Scalable green methods : Industrial viability of bio-based benzoxazines requires lifecycle assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.